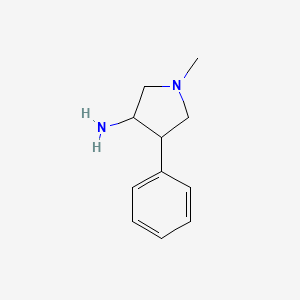

1-Methyl-4-phenylpyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-phenylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Métodos De Preparación

The synthesis of 1-Methyl-4-phenylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbutan-2-one with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

1-Methyl-4-phenylpyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-4-phenylpyrrolidin-3-amine serves as a crucial scaffold in the design of novel pharmacological agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

Drug Development

The compound has been utilized in the synthesis of derivatives that exhibit potential as therapeutic agents. For example, research has shown that modifications to the pyrrolidine ring can lead to compounds with improved efficacy against various diseases, including cancer and neurodegenerative disorders.

Case Study: LEI-401

One notable derivative, LEI-401, has been identified as a potent inhibitor of the enzyme NAPE-PLD, which plays a significant role in lipid signaling pathways. The compound was optimized through structure-activity relationship studies, demonstrating enhanced potency and favorable drug-like properties (pIC50 = 7.14 ± 0.04) .

Biological Studies

This compound is also employed in biological studies to elucidate mechanisms of action at the molecular level.

Enzyme Interaction Studies

The compound is used to investigate interactions with various enzymes, contributing to a deeper understanding of metabolic pathways and potential therapeutic targets. For instance, it has been involved in studies assessing its effects on lipid metabolism and neuronal signaling.

Table 1: Enzyme Inhibition Potency of Selected Compounds

Therapeutic Applications

The therapeutic potential of this compound derivatives extends to various medical conditions.

Cancer Treatment

Research indicates that certain derivatives may act as ERK inhibitors, offering promising avenues for cancer therapy. These compounds can disrupt signaling pathways essential for tumor growth and survival .

Neurological Disorders

Given its ability to penetrate the blood-brain barrier, derivatives of this compound are being explored for their effects on neurological disorders such as depression and anxiety by modulating neurotransmitter systems.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparación Con Compuestos Similares

1-Methyl-4-phenylpyrrolidin-3-amine can be compared with other similar compounds, such as:

1-Methyl-4-phenylpyridinium: This compound is structurally similar but contains a pyridinium ring instead of a pyrrolidine ring. It is known for its neurotoxic effects and is used in research to study Parkinson’s disease.

4-Phenylpyrrolidine: This compound lacks the methyl group on the nitrogen atom and has different biological activities and applications.

N-Methyl-4-phenylpiperidine: This compound contains a piperidine ring instead of a pyrrolidine ring and has distinct pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and development in various fields.

Actividad Biológica

1-Methyl-4-phenylpyrrolidin-3-amine (also known as 1-Methyl-4-phenylpyrrolidine or MPP) is a compound of significant interest in pharmacological research due to its complex interactions with neurotransmitter systems and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is a common scaffold in drug discovery. The compound's unique properties arise from the presence of a methyl group and a phenyl substituent at specific positions on the pyrrolidine ring, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that it interacts with various neurotransmitter receptors, potentially leading to changes in mood, cognition, and behavior. Its mechanism involves:

- Dopaminergic Pathways : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and motor control.

- Serotonergic Pathways : It also appears to influence serotonin receptors, suggesting potential applications in treating mood disorders like depression and anxiety.

Neurotoxicity Studies

Studies have shown that derivatives of this compound can induce neurotoxic effects, particularly through the generation of reactive metabolites. For instance, the toxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+) has been shown to cause significant depletion of ATP in neuronal terminals, leading to cell death . This highlights the dual nature of the compound as both a potential therapeutic agent and a neurotoxin under certain conditions.

Antimalarial Properties

Recent research has explored the antimalarial potential of pyrrolidine derivatives, including this compound. In vitro studies demonstrated significant inhibitory effects against Plasmodium falciparum, with IC50 values indicating potent activity. For example, related compounds showed IC50 values as low as 51 nM in P. falciparum assays . This suggests that modifications to the pyrrolidine structure could yield effective antimalarial agents.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of Parkinson's disease. The compound was administered to mice subjected to neurotoxic agents. Results showed that it significantly reduced neuronal loss and improved motor function compared to controls. This indicates its potential role in neuroprotection against dopaminergic neuron degeneration .

Case Study 2: Antidepressant Activity

Another study evaluated the antidepressant-like effects of this compound in rodent models. Administration resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced serotonergic activity. The findings support further investigation into its efficacy as an antidepressant.

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | IC50 (nM) | Model Used | Key Findings |

|---|---|---|---|

| Neurotoxicity | N/A | Mouse brain synaptosomes | Induces ATP depletion leading to neuronal damage |

| Antimalarial Activity | 51 | P. falciparum | Potent inhibitor; promising for malaria treatment |

| Antidepressant Activity | N/A | Rodent models | Increased locomotion; reduced immobility |

Propiedades

IUPAC Name |

1-methyl-4-phenylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-7-10(11(12)8-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGLWUXAHGNWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.